(1'S,2'S)-Nicotine 1'-Oxide-d3

Nicotine metabolomics Bioanalytical method validation LC-MS/MS quantification

Non-deuterated structural analogs fail to correct for the polar N-oxide moiety, causing differential recovery and ionization errors. (1'S,2'S)-Nicotine 1'-Oxide-d3 is the matched deuterated internal standard that resolves this. • R²>0.99 linearity, intra-day imprecision ≤14%, matrix effects ≤19% in validated LC-MS/MS • Enables simultaneous quantification with nicotine, cotinine, and trans-3-hydroxycotinine • >95% purity (HPLC); -20°C storage; ambient shipping

Molecular Formula C10H14N2O
Molecular Weight 181.25 g/mol
Cat. No. B15141300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2'S)-Nicotine 1'-Oxide-d3
Molecular FormulaC10H14N2O
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C2=CN=CC=C2)[O-]
InChIInChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3
InChIKeyRWFBQHICRCUQJJ-HIOFDTQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1'S,2'S)-Nicotine 1'-Oxide-d3 Internal Standard


(1'S,2'S)-Nicotine 1'-Oxide-d3 is a stable isotope-labeled analog of (1'S,2'S)-nicotine 1'-oxide, featuring three deuterium atoms substituted for hydrogen atoms at the 1'-methyl position . It serves exclusively as an internal standard in mass spectrometry-based analytical methods, specifically for the quantification of the nicotine metabolite trans-nicotine-1'-oxide in biological matrices [1]. The compound is characterized by a molecular formula of C10H11D3N2O and a molecular weight of 181.25 g/mol, and is supplied with purity specifications typically >95% as verified by HPLC or LC-MS .

Deuterated Internal Standard
For LC‑MS/MS quantification of trans-nicotine-1′-oxide in research matrices
Supplied with verified purity profile

Generic Substitution Risks for (1'S,2'S)-Nicotine 1'-Oxide-d3


In quantitative LC-MS/MS analysis, internal standards must closely match the physicochemical properties and chromatographic behavior of the target analyte to effectively correct for matrix effects, extraction variability, and ionization efficiency fluctuations [1]. Non-deuterated structural analogs (e.g., phendimetrazine-N-oxide) fail to provide adequate correction for the polar N-oxide moiety of trans-nicotine-1'-oxide, exhibiting differential extraction recovery and ionization suppression patterns [2]. Critically, deuterated internal standards intended for other nicotine metabolites—such as cotinine-d3 or nicotine-d4—are structurally mismatched for nicotine-1'-oxide quantification and cannot be substituted without compromising analytical accuracy [3].

Non-deuterated structural analogs may show differential extraction and ionization for the polar N-oxide moiety.
Deuterated IS for other nicotine metabolites (cotinine‑d3, nicotine‑d4) are structurally mismatched and may compromise quantitative accuracy.
Methods without an analyte‑matched internal standard may introduce matrix‑effect variability.

Quantitative Performance for (1'S,2'S)-Nicotine 1'-Oxide-d3


Method Validation for trans-Nicotine-1'-Oxide

In a fully validated LC-MS/MS method for the simultaneous determination of 11 nicotine-related analytes in human plasma and urine, deuterated internal standards—including a matched standard for trans-nicotine-1'-oxide—enabled the achievement of stringent validation metrics. The method demonstrated linearity with R² > 0.99 across the selected concentration ranges, intra-day imprecision ≤14%, inter-day imprecision ≤17%, and matrix effects minimized to ≤19% across both matrices [1].

LC‑MS/MS Method Validation
Class-level
LLOQ improved from ~100 ng/mL to 1.0 ng/mL (plasma), 2.5 ng/mL (urine) vs. non‑deuterated GC methods
Reported ~100‑fold sensitivity enhancement for low‑level biomarker research
Data from validated multi‑analyte LC‑MS/MS panels; matrix effect ≤19%
Nicotine metabolomics Bioanalytical method validation LC-MS/MS quantification

Sensitivity Limits Achieved

Using deuterated internal standards for nicotine metabolites including trans-nicotine-1'-oxide, validated LC-MS/MS methods have established quantifiable limits that substantially exceed historical capabilities. The Miller et al. (2010) method achieved limits of quantification of 1.0 ng/mL in plasma and 2.5 ng/mL in urine for all analytes including trans-nicotine-1'-oxide, with the exception of glucuronidated species [1]. The Piller et al. (2014) urinary method achieved LOQ values in the range of 0.2-2.3 ng/mL for all 11 analytes [2].

Sensitivity Limits
Cross‑study comparable
LLOQ 0.2–2.5 ng/mL across plasma and urine research matrices
Supports quantification at low‑level exposure scenarios
40‑ to 500‑fold sensitivity gain over historical GC methods
Limit of quantification Trace analysis Biomarker detection

Metabolite Coverage and Urinary Excretion

The Piller et al. (2014) 'Nic+10' method, which employs deuterated internal standards for each analyte including nicotine-1'-oxide, achieves metabolite coverage of approximately 95% of the absorbed nicotine dose. This coverage metric is directly dependent on the accurate, interference-free quantification of multiple metabolites including the N-oxide species [1]. Without a specific deuterated internal standard for nicotine-1'-oxide, the quantitative contribution of this metabolite pathway cannot be reliably determined.

Metabolite Coverage
Supporting evidence
~95% of absorbed nicotine dose accounted for
Supports comprehensive metabolic profiling for exposure research
Requires matched IS for each metabolite, including N‑oxide
Nicotine dose assessment Metabolite profiling Urinary biomarker

Preclinical Tissue Distribution

In a validated LC-MS/MS method for simultaneous quantification of 11 nicotine-related analytes in rat brain tissue, deuterated internal standards were used for each analyte including nicotine-1'-oxide (NNO). The method achieved extraction recoveries of 64-115%, matrix effects ≤21%, and calibration linearity (R² ≥ 0.99) over ranges of 0.025-7.5 ng/mg for NNO and related analytes [1]. The method successfully quantified NNO in brain tissue and plasma following subcutaneous nicotine administration, demonstrating the necessity of analyte-matched internal standards for complex tissue matrices.

CNS Tissue Distribution
Class-level
Calibration 0.025–7.5 ng/mg; recovery 64–115%; matrix effect ≤21% in rat brain
Supports CNS tissue distribution studies in preclinical models
pg/mg‑level detection in brain homogenates
Preclinical pharmacokinetics Brain tissue distribution Neuropharmacology

Isotopic Purity and Quantitative Accuracy

(1'S,2'S)-Nicotine 1'-Oxide-d3 incorporates three deuterium atoms specifically at the 1'-methyl position, yielding a nominal mass shift of +3 Da relative to the unlabeled analyte . This mass difference is sufficient to avoid isotopic cross-talk between analyte and internal standard MS/MS channels while remaining small enough to preserve nearly identical chromatographic retention time and ionization efficiency. Commercial suppliers report isotopic purity typically exceeding 98-99% for this compound .

Isotopic Purity
Source review
Mass shift +3 Da (1′-methyl‑d3); reported purity >98%
Supports co‑elution and minimizes isotopic cross‑talk
Supplier‑reported enrichment; independent verification advised
Stable isotope labeling Isotopic purity LC-MS/MS calibration

Research Applications for (1'S,2'S)-Nicotine 1'-Oxide-d3


Multi-Analyte Profiling in Clinical PK

Clinical pharmacokinetic investigations of nicotine delivery systems—including transdermal patches, electronic nicotine delivery systems (ENDS), and nicotine replacement therapies—require simultaneous quantification of multiple metabolites to assess metabolic fate and inter-individual variability. Validated methods employing matched deuterated internal standards for each analyte, including (1'S,2'S)-nicotine 1'-oxide-d3 for the N-oxide metabolite, have been successfully applied to plasma samples from nicotine-abstinent participants following controlled 7 mg transdermal nicotine delivery, with trans-nicotine-1'-oxide detected alongside nicotine, cotinine, and trans-3-hydroxycotinine [1].

Urinary Biomarker for Tobacco Exposure

Epidemiological studies and regulatory toxicology programs require sensitive, high-throughput methods for quantifying tobacco exposure biomarkers in large sample cohorts. The 'Nic+10' LC-MS/MS method, validated with deuterated internal standards for all 11 analytes including nicotine-1'-oxide, achieves LLOQs in the 0.2-2.3 ng/mL range and has been applied to urine samples from 25 smoking subjects, demonstrating correlation with established methods and enabling near-complete (~95%) accounting of the absorbed nicotine dose [2]. This method's sensitivity also supports passive smoke exposure assessment and compliance monitoring in smoking cessation clinical trials.

CNS Tissue Distribution Studies

For researchers investigating whether polar nicotine metabolites cross the blood-brain barrier, validated LC-MS/MS methods using analyte-matched deuterated internal standards have been successfully applied to quantify nicotine-1'-oxide (NNO) and other metabolites in rat brain tissue at pg/mg levels following subcutaneous nicotine administration [3]. The method's ability to detect NNO in brain tissue with calibration ranges down to 0.025 ng/mg provides essential data for understanding the central nervous system distribution of this metabolite, which is relevant for neuropharmacological and toxicological assessments of nicotine exposure.

Regulatory Bioanalytical Method Validation

Laboratories developing and validating bioanalytical methods for nicotine metabolites according to FDA, EMA, or ICH guidelines require stable isotope-labeled internal standards to achieve the precision, accuracy, and robustness criteria mandated by these frameworks. Validated methods employing deuterated internal standards for trans-nicotine-1'-oxide have demonstrated R² > 0.99 linearity, intra-day imprecision ≤14%, inter-day imprecision ≤17%, and matrix effects ≤19% in both plasma and urine matrices [1], meeting or exceeding regulatory expectations for bioanalytical method validation and enabling successful method transfer to contract research organizations (CROs) and clinical testing laboratories.

Application
Selection Property
Validation Focus
Nicotine PK multi‑analyte profiling in research cohorts
Analyte‑matched deuterated IS for trans‑nicotine‑1′‑oxide
Quantitative accuracy and matrix‑effect correction in plasma research matrices
Urinary biomarker research for tobacco exposure assessment
Comprehensive metabolite coverage with matched IS for each analyte
Sensitivity for low‑level urinary biomarkers and inter‑laboratory comparability
CNS tissue distribution studies in preclinical models
Matched IS for nicotine‑1′‑oxide in brain tissue methods
Calibration range and matrix‑effect assessment for brain homogenates
Bioanalytical method validation studies
Stable isotope‑labeled IS for precision and accuracy
Linearity, imprecision, and matrix effect meeting research validation criteria

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